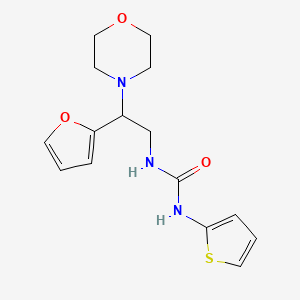

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea” contains furan and thiophene rings, which are five-membered aromatic heterocycles, with oxygen and sulfur atoms respectively . It also contains a urea group, which is an organic compound with two amine groups joined by a carbonyl functional group.

Molecular Structure Analysis

The furan and thiophene rings in the compound are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives them stability and unique chemical properties . The morpholino group is a six-membered ring containing an oxygen atom and is often used in organic synthesis due to its steric and electronic properties.Chemical Reactions Analysis

Furan and thiophene rings can undergo electrophilic substitution reactions similar to benzene . The urea group can participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the furan and thiophene rings. In general, furan and thiophene derivatives are often colorless liquids with a benzene-like odor .Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea" have been synthesized for various purposes, including the development of novel pyridine and naphthyridine derivatives. Abdelrazek et al. (2010) discuss the synthesis of novel derivatives involving reactions with urea, highlighting the potential for generating compounds with interesting chemical properties (Abdelrazek et al., 2010). Similarly, research by Taouss et al. (2013) on the packing principles for urea and thiourea solvates provides insight into the structural characteristics of urea derivatives, emphasizing their potential in forming rigid or flexible systems based on their hydrogen bonding capabilities (Taouss et al., 2013).

Biological Activities

The antimicrobial activities of urea derivatives have been explored, indicating their potential in medicinal chemistry. For instance, the study by Donlawson et al. (2020) on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea revealed broad-spectrum activity against various pathogens, suggesting its utility in developing novel antimicrobial agents (Donlawson et al., 2020).

Materials Science Applications

Research on the electrochemical polymerization of 2-(thiophen-2-yl)furan and its polymer's enhanced capacitance properties by Mo et al. (2015) illustrates the application of furan and thiophene derivatives in developing materials for supercapacitors. This study demonstrates how the electronic properties of furan can be manipulated to enhance the performance of conductive polymers in energy storage applications (Mo et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-7-21-13)18-5-8-20-9-6-18/h1-4,7,10,12H,5-6,8-9,11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHZPLIOMSVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)

![1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2437899.png)

![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)

![1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2437908.png)

![1-[(4-chlorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2437911.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2437912.png)